4'-(Aminomethyl)-biphenyl-3-carboxylic acid
Overview
Description
4’-(Aminomethyl)-biphenyl-3-carboxylic acid is an organic compound characterized by the presence of an aminomethyl group attached to a biphenyl structure, which also contains a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)-biphenyl-3-carboxylic acid can be achieved through several methods:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 4’-cyanobiphenyl-3-carboxylic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction converts the nitrile group to an aminomethyl group.
Amination: Another method involves the amination of 4’-chloromethyl-biphenyl-3-carboxylic acid using ammonia or an amine source under appropriate conditions.
Bromination and Amination: A third method involves the bromination of 4’-methyl-biphenyl-3-carboxylic acid followed by amination using ammonia or an amine source.
Industrial Production Methods
Industrial production of 4’-(Aminomethyl)-biphenyl-3-carboxylic acid typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-(Aminomethyl)-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Ammonia (NH3), various amines
Major Products
Oxidation: Imines, nitriles
Reduction: Alcohols
Substitution: Amino derivatives
Scientific Research Applications
4’-(Aminomethyl)-biphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifibrinolytic agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-(Aminomethyl)-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action is mediated through its binding to lysine-binding sites on plasminogen, blocking its interaction with fibrin.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the biphenyl moiety.
4-Aminobenzoic acid: Contains an amino group and a carboxylic acid group but lacks the aminomethyl group.
Tranexamic acid: A well-known antifibrinolytic agent with a similar mechanism of action but different structural features.
Uniqueness
4’-(Aminomethyl)-biphenyl-3-carboxylic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8H,9,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWQAVQYOVBTDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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